molecular formula C20H26ClN5O2S B215060 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Numéro de catalogue B215060
Poids moléculaire: 436 g/mol
Clé InChI: NMVGCIQDPVXBLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and lymphomas.

Mécanisme D'action

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine works by inhibiting the activity of BTK, a key enzyme in the B cell receptor signaling pathway. BTK is required for the activation and proliferation of B cells, which play a crucial role in the immune response. Inhibition of BTK by 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine prevents the activation and proliferation of B cells, leading to a reduction in the production of autoantibodies and the suppression of the immune response.
Biochemical and physiological effects:
1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of autoantibodies, and suppression of the immune response. In animal models, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in reducing inflammation and preventing tissue damage in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has several advantages as a tool for studying the B cell receptor signaling pathway and its role in autoimmune diseases. It is a highly selective inhibitor of BTK, with minimal off-target effects. It is also orally bioavailable, making it easy to administer in animal studies.
However, there are also limitations to the use of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in lab experiments. It is a small molecule inhibitor, which may not accurately reflect the effects of genetic or antibody-mediated inhibition of BTK. In addition, the effects of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine on other cell types and signaling pathways may be difficult to interpret.

Orientations Futures

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and its applications in autoimmune diseases and lymphomas. These include:
1. Further preclinical studies to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in animal models of autoimmune diseases and lymphomas.
2. Clinical trials to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in human patients with autoimmune diseases and lymphomas.
3. Studies to investigate the mechanisms of resistance to BTK inhibitors, and the development of strategies to overcome resistance.
4. Development of combination therapies involving 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and other drugs targeting the B cell receptor signaling pathway or other immune checkpoints.
5. Studies to investigate the role of BTK in other diseases, such as allergies and infectious diseases.

Méthodes De Synthèse

The synthesis of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine involves several steps, starting with the reaction of 3-chloroaniline with 4-pyridinecarboxaldehyde to form 1-(3-chlorophenyl)-4-pyridin-4-ylpiperazine. This intermediate is then reacted with 4-methylpiperazine-1-sulfonyl chloride to form the final product, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine.

Applications De Recherche Scientifique

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and lymphomas. In preclinical studies, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in inhibiting B cell activation and proliferation, as well as reducing the production of autoantibodies in animal models of lupus and rheumatoid arthritis.

Propriétés

Nom du produit

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Formule moléculaire

C20H26ClN5O2S

Poids moléculaire

436 g/mol

Nom IUPAC

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl-4-methylpiperazine

InChI

InChI=1S/C20H26ClN5O2S/c1-23-7-13-26(14-8-23)29(27,28)20-16-22-6-5-19(20)25-11-9-24(10-12-25)18-4-2-3-17(21)15-18/h2-6,15-16H,7-14H2,1H3

Clé InChI

NMVGCIQDPVXBLI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

SMILES canonique

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.